Carfilzomib-d8 -

Carfilzomib-d8

Catalog Number: EVT-1446489
CAS Number:
Molecular Formula: C40H57N5O7
Molecular Weight: 728.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carfilzomib is a second-generation, epoxyketone-class proteasome inhibitor [ [] ]. It is classified as an antineoplastic agent due to its ability to induce apoptosis in cancer cells [ [] ]. In scientific research, carfilzomib serves as a valuable tool for investigating the ubiquitin-proteasome pathway and its role in various cellular processes, including cell cycle regulation, apoptosis, and immune responses [ [] ].

Molecular Structure Analysis

Carfilzomib features a peptide epoxyketone warhead, which is essential for its proteasome inhibitory activity. The epoxyketone moiety forms a covalent bond with the threonine residue in the active site of the 20S proteasome, leading to irreversible inhibition [ [] ]. The peptide backbone of carfilzomib contributes to its specificity and binding affinity for the proteasome.

Mechanism of Action

Carfilzomib acts by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for protein degradation within cells [ [] ]. By inhibiting the proteasome, carfilzomib disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and activation of cell death pathways, particularly in rapidly proliferating cancer cells [ [] ].

Physical and Chemical Properties Analysis

Carfilzomib is a white to off-white solid with limited solubility in water [ [] ]. It is typically formulated as a lyophilized powder for intravenous administration. Specific information on its physical and chemical properties, such as melting point, boiling point, and spectral characteristics, can be found in the drug's package insert and scientific literature.

Applications
  • Studying Immune Responses: Recent research suggests that carfilzomib can modulate the tumor microenvironment, potentially enhancing the efficacy of immunotherapy [ [] ]. This opens avenues for developing novel cancer treatment strategies.
Future Directions
  • Combination Therapies: Research is exploring carfilzomib's synergy with other anticancer agents, such as immunomodulatory drugs and monoclonal antibodies [ [, , ] ].
  • Overcoming Resistance: Understanding the mechanisms of resistance to carfilzomib is crucial. Research focuses on identifying molecular targets to overcome this resistance and improve treatment outcomes [ [] ].
  • Targeted Delivery: Developing drug delivery systems that specifically target carfilzomib to cancer cells could minimize off-target effects and improve therapeutic efficacy [ [] ].

Bortezomib

Compound Description: Bortezomib is a first-generation proteasome inhibitor that was the first to be approved for the treatment of multiple myeloma. [] It acts by reversibly inhibiting the chymotrypsin-like activity of the 20S proteasome. [] Although clinically effective, bortezomib is associated with significant toxicities, including peripheral neuropathy, which limits its use. [, , ]

Relevance: Bortezomib and carfilzomib-d8 are both proteasome inhibitors, targeting the same biological pathway but with different mechanisms. [, , ] While carfilzomib-d8 irreversibly inhibits the proteasome, bortezomib's inhibition is reversible. [] This difference in binding behavior contributes to the distinct toxicity profiles of the two compounds. [, ] Numerous studies compare the efficacy and safety profiles of these two agents, highlighting their relatedness in the context of multiple myeloma treatment. [, ]

Ixazomib

Compound Description: Ixazomib is the third proteasome inhibitor approved by the US Food and Drug Administration (FDA) for treating relapsed and/or refractory multiple myeloma. []

Relevance: Like Carfilzomib-d8, Ixazomib belongs to the class of proteasome inhibitors and is used in the treatment of multiple myeloma, making it a related compound in terms of therapeutic target and clinical application. []

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory imide drug (IMiD) widely used in multiple myeloma treatment. [, , , ] It exhibits synergistic anti-proliferative activity with carfilzomib-d8 in multiple myeloma cell lines. []

Relevance: Lenalidomide is frequently combined with carfilzomib-d8 in various treatment regimens for multiple myeloma. [, , , , ] This frequent pairing in clinical trials and practice underscores their close relevance as they target different aspects of myeloma pathogenesis. [, , , ]

Pomalidomide

Compound Description: Pomalidomide is another IMiD used in treating multiple myeloma, particularly in cases refractory to lenalidomide. [, ]

Relevance: Similar to Lenalidomide, Pomalidomide belongs to the IMiD class and is often incorporated into treatment strategies for multiple myeloma, especially in the context of relapse or refractory disease. [, ] Its relevance to carfilzomib-d8 stems from their shared application in managing multiple myeloma, albeit with different mechanisms of action. [, ]

Daratumumab

Compound Description: Daratumumab is an anti-CD38 monoclonal antibody used in the treatment of multiple myeloma. [, , ]

Relevance: Daratumumab is often combined with carfilzomib-d8 in treatment regimens for multiple myeloma, particularly in relapsed or refractory settings. [, , ] The synergistic activity and frequent pairing of these two agents in clinical trials highlight their relevance in the context of multiple myeloma therapy. [, , ]

Venetoclax

Compound Description: Venetoclax is a highly selective, potent, oral BCL-2 inhibitor that induces apoptosis of multiple myeloma cells. [] Its efficacy may be potentiated through combination with agents that increase BCL-2 dependency or have complementary mechanisms of action. []

Relevance: Studies have explored the combination of venetoclax with carfilzomib-d8 and dexamethasone (VenKd) in the treatment of relapsed/refractory multiple myeloma. [] This combination strategy suggests a potential therapeutic relevance between the two compounds in managing this disease. []

Properties

Product Name

Carfilzomib-d8

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide

Molecular Formula

C40H57N5O7

Molecular Weight

728.0 g/mol

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2

InChI Key

BLMPQMFVWMYDKT-HEMZLDBQSA-N

SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Synonyms

(αS)-α-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide-d8; (αS)-α-[(4-Morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyloxiran

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Isomeric SMILES

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.